![molecular formula C11H19IO2 B13337653 3-[(2-Iodocycloheptyl)oxy]oxolane](/img/structure/B13337653.png)
3-[(2-Iodocycloheptyl)oxy]oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Iodocycloheptyl)oxy]oxolane is a chemical compound with the molecular formula C₁₁H₁₉IO₂ and a molecular weight of 310.17 g/mol . It is a derivative of oxolane, featuring an iodocycloheptyl group attached to the oxolane ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Iodocycloheptyl)oxy]oxolane typically involves the reaction of oxolane derivatives with iodocycloheptyl compounds under specific conditions. The exact synthetic route and reaction conditions can vary, but common methods include:
Nucleophilic Substitution: This involves the reaction of an oxolane derivative with an iodocycloheptyl halide in the presence of a base to facilitate the substitution reaction.
Cyclization Reactions:
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Iodocycloheptyl)oxy]oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Substitution: The iodocycloheptyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as sodium azide (NaN₃) or electrophiles like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide variety of new functional groups .
Wissenschaftliche Forschungsanwendungen
3-[(2-Iodocycloheptyl)oxy]oxolane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the modification of biological molecules or in the development of new biochemical assays.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It is used in the development of new materials and in the optimization of industrial chemical processes
Wirkmechanismus
The mechanism of action of 3-[(2-Iodocycloheptyl)oxy]oxolane involves its interaction with specific molecular targets and pathways. The iodocycloheptyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The oxolane ring provides a stable framework that can be modified to introduce new functional groups or to enhance the compound’s properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(2-Iodocycloheptyl)oxymethyl]oxolane: This compound is similar in structure but features a methylene bridge between the iodocycloheptyl group and the oxolane ring.
Uniqueness
3-[(2-Iodocycloheptyl)oxy]oxolane is unique due to the presence of the iodocycloheptyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C11H19IO2 |
|---|---|
Molekulargewicht |
310.17 g/mol |
IUPAC-Name |
3-(2-iodocycloheptyl)oxyoxolane |
InChI |
InChI=1S/C11H19IO2/c12-10-4-2-1-3-5-11(10)14-9-6-7-13-8-9/h9-11H,1-8H2 |
InChI-Schlüssel |
GYIPPTJXEJGZCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(CC1)I)OC2CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


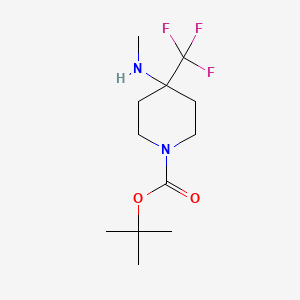
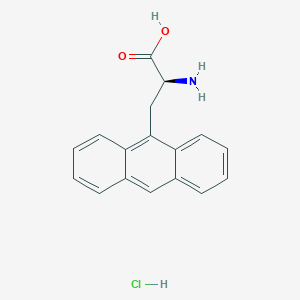
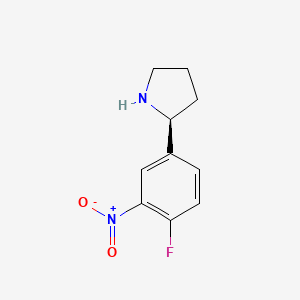
![Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate](/img/structure/B13337585.png)
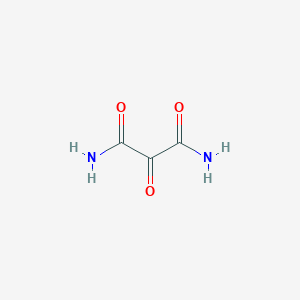
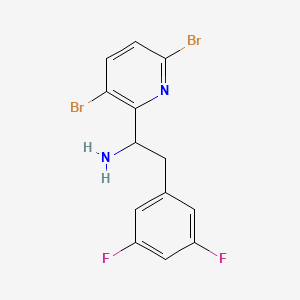




![5-(tert-Butyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B13337626.png)
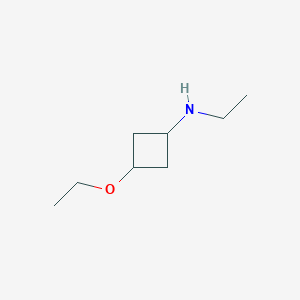
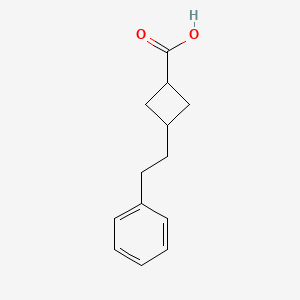
![3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B13337642.png)
